5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one
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Overview
Description
5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazinone core substituted with a dimethylamino group and a boronic ester, making it a versatile molecule for synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one typically involves multi-step organic reactions. One common method includes the formation of the pyrazinone core followed by the introduction of the dimethylamino group and the boronic ester. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide range of substituted pyrazinones, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.
Scientific Research Applications
5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique structural properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It finds applications in the production of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one exerts its effects involves interactions with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- **5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- **5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
Compared to similar compounds, 5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one offers a unique combination of functional groups that enhance its versatility in synthetic applications. The presence of both a boronic ester and a dimethylamino group allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-(dimethylamino)-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-11(18)17(7)8-9(15-10)16(5)6/h8H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFXGLFPEMAPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CN(C2=O)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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